molecular formula C11H12N4O4S B032127 Minoxidil Impurity D CAS No. 75105-16-7

Minoxidil Impurity D

Cat. No.: B032127
CAS No.: 75105-16-7
M. Wt: 296.3 g/mol
InChI Key: FDDHBHCTFISHSD-UHFFFAOYSA-N
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Description

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Mechanism of Action

Minoxidil Impurity D, also known as (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate, is a compound related to Minoxidil, a well-known medication used for hair growth and hypertension treatment . This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

Minoxidil, a well-known vasodilator and hair regrowth agent, has garnered attention for its various biological activities. Among its derivatives, Minoxidil Impurity D has been identified as a significant compound with distinct biological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the chemical formula C11H12N4O4SC_{11}H_{12}N_{4}O_{4}S and has been cataloged under PubChem ID 15616445. Its structural features contribute to its biological activity, particularly its interactions with androgen receptors (AR) and other cellular targets.

Interaction with Androgen Receptors

Recent studies have demonstrated that Minoxidil can suppress androgen receptor (AR)-related functions. Research indicates that this compound may also exhibit similar effects by:

  • Decreasing AR transcriptional activity : In reporter assays, Minoxidil has been shown to significantly reduce AR activity in prostate cancer cells and human hair dermal papilla cells (HHDPCs) .
  • Disrupting AR interactions : It interferes with AR-peptide, AR-coregulator, and AR N/C-terminal interactions, which are crucial for AR dimerization and subsequent transcriptional activation .
  • Reducing AR protein stability : Minoxidil treatment led to a notable decrease in AR protein levels over time, suggesting that it may destabilize the AR protein .

Cellular Pathways Affected

This compound appears to influence several key cellular pathways:

  • Activation of ERK Pathway : It promotes survival signals in human dermal papillary cells (DPCs), enhancing hair growth by prolonging the anagen phase through proliferative and anti-apoptotic effects .
  • Prostaglandin Pathway Modulation : The compound enhances the expression of prostaglandin E2 receptors, which are involved in hair follicle maintenance and growth .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various contexts:

  • In Vitro Studies : A study demonstrated that concentrations ranging from 1 to 100 µM of Minoxidil significantly suppressed AR reporter activity in LNCaP prostate cancer cells. The suppression was dose-dependent, indicating a direct relationship between concentration and biological effect .
  • Skin Cell Studies : In human hair dermal papilla cells, Minoxidil was shown to suppress AR transcriptional activity similarly to its effects observed in prostate cancer cells. This suggests potential applications in treating androgenetic alopecia .
  • Pharmacological Review : A comprehensive review highlighted that Minoxidil’s mechanism involves not only direct action on AR but also modulation of intracellular signaling pathways that promote hair follicle survival and growth .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In VitroSuppressed AR transcriptional activity in LNCaP cells at concentrations of 1-100 µM
Skin Cell StudiesReduced AR activity in HHDPCs; potential for treating androgenetic alopecia
Pharmacological ReviewEnhanced survival signals in DPCs; modulation of prostaglandin pathways

Properties

IUPAC Name

(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHBHCTFISHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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